![molecular formula C20H32SSn B120006 2-Tributylstannylbenzo[b]thiophene CAS No. 148961-88-0](/img/structure/B120006.png)
2-Tributylstannylbenzo[b]thiophene
Overview
Description
2-Tributylstannylbenzo[b]thiophene is a colorless liquid . It has been used to synthesize diphenylquinoxaline monomer for electrochromism polymers . It can also be used as a reactant in Stille coupling reactions .
Synthesis Analysis
Thiophenes can be synthesized through various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Molecular Structure Analysis
The molecular formula of 2-Tributylstannylbenzo[b]thiophene is C20H32SSn . Its molecular weight is 423.24 .Chemical Reactions Analysis
2-Tributylstannylbenzo[b]thiophene has been used in the synthesis of diphenylquinoxaline monomer for electrochromism polymers . It can also be used as a reactant in Stille coupling reactions .Physical And Chemical Properties Analysis
2-Tributylstannylbenzo[b]thiophene is a colorless liquid . It has a density of 1.184 g/mL at 25 °C . Its refractive index is n20/D 1.5637 .Scientific Research Applications
Organic Semiconductors
2-Tributylstannylbenzo[b]thiophene plays a significant role in the advancement of organic semiconductors . Organic semiconductors are used in various applications such as organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Corrosion Inhibitors
In the field of industrial chemistry and material science, 2-Tributylstannylbenzo[b]thiophene derivatives are utilized as corrosion inhibitors . These compounds can prevent the corrosion of metals, thus extending the lifespan of metal structures and components .
Biological Activities
Thiophene-based analogs, including 2-Tributylstannylbenzo[b]thiophene, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antitumor Properties
Thienothiophene derivatives, including 2-Tributylstannylbenzo[b]thiophene, possess diverse biological activities, such as antitumor properties . They have the potential to inhibit the growth of cancer cells .
Antiviral Properties
2-Tributylstannylbenzo[b]thiophene also exhibits antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .
Antibiotic Properties
Another important application of 2-Tributylstannylbenzo[b]thiophene is its antibiotic properties . It can be used in the development of new antibiotics to combat bacterial infections .
Safety And Hazards
properties
IUPAC Name |
1-benzothiophen-2-yl(tributyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVMOUQRNYNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370738 | |
Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tributylstannylbenzo[b]thiophene | |
CAS RN |
148961-88-0 | |
Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzothiophen-2-yl)tributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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